Emricasan - 254750-02-2

Emricasan

Catalog Number: EVT-287606
CAS Number: 254750-02-2
Molecular Formula: C26H27F4N3O7
Molecular Weight: 569.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Emricasan is a potent, orally bioavailable, and irreversible pan-caspase inhibitor initially developed by Idun Pharmaceuticals and later acquired by Conatus Pharmaceuticals. [] It acts by binding to the catalytic site of caspases, a family of cysteine proteases involved in apoptosis (programmed cell death) and inflammation. [, ] Emricasan exhibits broad inhibitory activity against various caspases, including caspase-3, -7, -8, and -9, effectively blocking both the intrinsic and extrinsic apoptotic pathways. [, ] This ability to broadly inhibit caspases makes Emricasan a valuable tool in scientific research to investigate the role of apoptosis in various biological processes and disease models.

Future Directions

While clinical trials evaluating Emricasan for liver disease have yielded mixed results, future research could explore its potential in combination therapies or focus on specific patient subpopulations that might benefit. [, ] Further investigations are warranted to fully elucidate Emricasan's mechanism of action, particularly its role in necroptosis and its potential implications for cancer treatment. [, , ] Additionally, exploring Emricasan's applications in other disease models characterized by excessive apoptosis or inflammation holds promise for future research. [, , ]

Overview

Emricasan is a synthetic compound classified as a pan-caspase inhibitor, primarily developed for therapeutic applications in liver diseases, particularly non-alcoholic steatohepatitis and portal hypertension. It is known for its ability to reduce liver injury and fibrosis by inhibiting apoptosis in hepatocytes, thus providing a potential treatment avenue for chronic liver conditions.

Source and Classification

Emricasan, also known by its developmental code IDN-6556, belongs to the class of compounds known as caspase inhibitors. These inhibitors target the caspase family of cysteine proteases that play a crucial role in the apoptotic process. The compound is synthesized through various chemical methods, which are designed to optimize yield and purity for clinical applications.

Synthesis Analysis

The synthesis of Emricasan involves several key steps:

  1. Acyl Chlorination Reaction: The process begins with the acyl chlorination of pyruvic acid using an acyl chlorination reagent to produce pyruvoyl chloride.
  2. Condensation Reaction: Pyruvoyl chloride is then reacted with L-alanine methyl ester to form an intermediate compound.
  3. Hydrolysis: This intermediate undergoes hydrolysis to yield a carboxylic acid derivative.
  4. Subsequent Reactions: Further reactions include additional acyl chlorination and condensation steps to create tert-butyl ester derivatives, which are then hydrolyzed using trifluoroacetic acid to produce the final product, Emricasan .
Molecular Structure Analysis

Emricasan has a complex molecular structure that can be represented by its chemical formula, which includes multiple functional groups essential for its biological activity. The compound's structure features:

  • A central carbon backbone with various substituents.
  • Functional groups that enhance its solubility and interaction with biological targets.

The specific structural data can be analyzed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the integrity and composition of the synthesized compound.

Chemical Reactions Analysis

Emricasan participates in various chemical reactions that are crucial for its synthesis and functionality:

  1. Acylation Reactions: These reactions involve the introduction of acyl groups into the molecule, which are essential for forming the active sites that inhibit caspases.
  2. Condensation Reactions: These reactions help in building the molecular framework necessary for the compound's activity against apoptotic pathways.
  3. Hydrolysis: Hydrolysis reactions are critical for converting intermediates into the final product while maintaining structural fidelity .

The technical details of these reactions include specific reagents, reaction conditions (such as temperature and time), and purification methods used to isolate Emricasan from reaction mixtures.

Mechanism of Action

Emricasan exerts its therapeutic effects primarily through the inhibition of caspases, which are enzymes that facilitate apoptosis in cells. By blocking these enzymes:

  • Reduction in Hepatocyte Apoptosis: Emricasan decreases liver cell death, thereby preserving liver function.
  • Decreased Fibrosis: The compound has been shown to reduce markers of hepatic stellate cell activation and fibrosis in animal models .
  • Improvement in Liver Function: Studies indicate that Emricasan treatment leads to better liver perfusion metrics and reduced inflammation in cirrhotic models .

The mechanism involves complex interactions at the cellular level, where Emricasan modulates signaling pathways associated with cell survival and death.

Physical and Chemical Properties Analysis

Emricasan exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but exhibits limited water solubility.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining its formulation and delivery methods in clinical settings.

Applications

Emricasan has several scientific applications, particularly in hepatology:

  • Liver Disease Treatment: It is primarily investigated as a treatment for chronic liver diseases such as non-alcoholic steatohepatitis and portal hypertension.
  • Research Tool: As a pan-caspase inhibitor, it serves as a valuable tool in research settings to study apoptosis mechanisms and liver pathology.
  • Clinical Trials: Emricasan has undergone various clinical trials aimed at assessing its efficacy and safety profile in patients with liver disease .

Properties

CAS Number

254750-02-2

Product Name

Emricasan

IUPAC Name

(3S)-3-[[(2S)-2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid

Molecular Formula

C26H27F4N3O7

Molecular Weight

569.5 g/mol

InChI

InChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)/t12-,17-/m0/s1

InChI Key

SCVHJVCATBPIHN-SJCJKPOMSA-N

SMILES

CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

3-(2-(2-tert-butylphenylaminooxalyl)aminopropionylamino)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid
emricasan
IDN 6556
IDN-6556
IDN6556
PF 03491390
PF-03491390
PF03491390

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.